Potassium trifluoro(7-methoxynaphthalen-2-yl)borate
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Overview
Description
Potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a naphthalene ring substituted with a methoxy group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide typically involves the reaction of 7-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reagents: Potassium fluoride (KF) or potassium tert-butoxide (KOtBu) are commonly used as the potassium source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Scientific Research Applications
Potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The methoxy group on the naphthalene ring can also participate in electronic interactions, influencing the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide
- Potassium trifluoro(naphthalen-2-yl)boranuide
- Potassium 5-methylfuran-2-trifluoroborate
Uniqueness
Potassium trifluoro(7-methoxynaphthalen-2-yl)boranuide is unique due to the specific position of the methoxy group on the naphthalene ring. This positional isomerism can lead to differences in reactivity and applications compared to its analogs. For example, the 7-methoxy substitution may result in different electronic properties and steric effects, influencing its behavior in chemical reactions and its suitability for specific applications.
Properties
Molecular Formula |
C11H9BF3KO |
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Molecular Weight |
264.09 g/mol |
IUPAC Name |
potassium;trifluoro-(7-methoxynaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-2-4-10(12(13,14)15)6-9(8)7-11;/h2-7H,1H3;/q-1;+1 |
InChI Key |
RHABLWYFAMXRLP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(C=C1)C=CC(=C2)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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